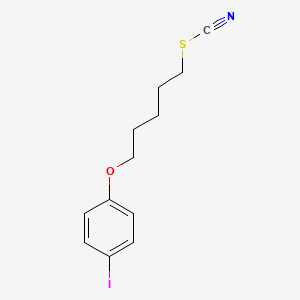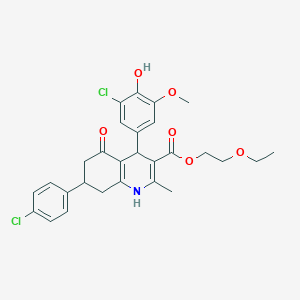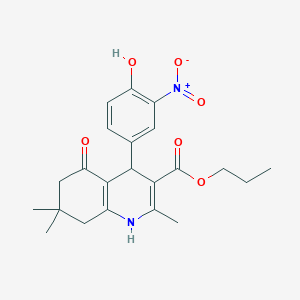
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide, also known as BML-210, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzamides and has been studied for its anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has been studied extensively for its anti-inflammatory and anti-cancer properties. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. This inhibition led to a reduction in inflammation in mice models. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that this compound had anti-cancer properties in breast cancer cells. The compound was found to inhibit the growth of cancer cells and induce cell death.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide's mechanism of action involves the inhibition of COX-2, which is an enzyme involved in the production of prostaglandins, which are molecules involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation. This compound has also been found to induce cell death in cancer cells by activating the apoptosis pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant properties. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry found that this compound had significant antioxidant activity in vitro. This compound has also been found to have an effect on the immune system. In a study published in the Journal of Immunology, this compound was found to reduce the production of cytokines, which are molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have a high purity yield using the synthesis method described above. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide. One potential direction is to study its effects on other types of cancer cells. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows great promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide involves the reaction of 2-bromo-4-methyl aniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. This method has been reported in several scientific articles and has been found to yield a high purity product.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-5-13(11(15)6-8)17-14(19)10-4-3-9(18(20)21)7-12(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUBRBRTHPZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]methyl}benzamide](/img/structure/B5234242.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)


![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)